4-Methyl-N-nitroso-N-(trifluoromethyl)benzene-1-sulfonamide
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Overview
Description
4-Methyl-N-nitroso-N-(trifluoromethyl)benzene-1-sulfonamide is a chemical compound with the molecular formula C8H8F3NO2S2 It is known for its unique structural features, including a trifluoromethyl group and a nitroso group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process often requires specific catalysts and reaction conditions to ensure the successful incorporation of the trifluoromethyl group.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of advanced catalytic systems and controlled reaction environments is crucial to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-N-nitroso-N-(trifluoromethyl)benzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the nitroso group, leading to the formation of amines or other reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, including temperature, solvent, and pH, play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines.
Scientific Research Applications
4-Methyl-N-nitroso-N-(trifluoromethyl)benzene-1-sulfonamide has several scientific research applications:
Biology: The compound’s unique structural features make it a valuable tool in studying biological processes and interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 4-Methyl-N-nitroso-N-(trifluoromethyl)benzene-1-sulfonamide exerts its effects involves interactions with molecular targets and pathways. The trifluoromethyl group can enhance the compound’s stability and reactivity, while the nitroso group can participate in redox reactions. These interactions can influence various biochemical pathways and processes.
Comparison with Similar Compounds
Similar Compounds
4-Methyl-N-(trifluoromethyl)benzenesulfonamide: Similar in structure but lacks the nitroso group.
4-Methyl-N-(trifluoromethyl)thio)benzenesulfonamide: Contains a sulfur atom instead of a nitroso group.
4-(Trifluoromethyl)benzenesulfonamide: Lacks the methyl and nitroso groups.
Uniqueness
4-Methyl-N-nitroso-N-(trifluoromethyl)benzene-1-sulfonamide is unique due to the presence of both the trifluoromethyl and nitroso groups, which confer distinct chemical and physical properties. These features make it a versatile compound for various applications in research and industry.
Properties
CAS No. |
84055-59-4 |
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Molecular Formula |
C8H7F3N2O3S |
Molecular Weight |
268.22 g/mol |
IUPAC Name |
4-methyl-N-nitroso-N-(trifluoromethyl)benzenesulfonamide |
InChI |
InChI=1S/C8H7F3N2O3S/c1-6-2-4-7(5-3-6)17(15,16)13(12-14)8(9,10)11/h2-5H,1H3 |
InChI Key |
RKWXCABNIXFNDY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C(F)(F)F)N=O |
Origin of Product |
United States |
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